Caffeine sodium salicylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

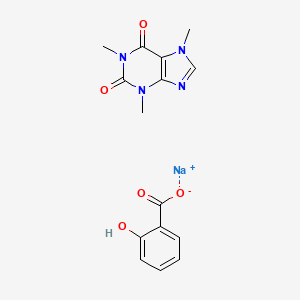

Caffeine sodium salicylate is a useful research compound. Its molecular formula is C15H15N4NaO5 and its molecular weight is 354.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Caffeine sodium salicylate is a combination of caffeine and sodium salicylate often found in various formulations, including drugs and food products . This combination is utilized because sodium salicylate can reduce the bitter taste and increase the solubility of caffeine in water .

Scientific Research Applications

Solubility and Self-Aggregation

- Increased Solubility Sodium salicylate increases caffeine's solubility in water, which is a primary reason for their combination in food products . Molecular simulations suggest that the relocation of the salicylate moiety from the parallel stacking (π–π) aromatic complex with caffeine and its hydration could be the main reason for increasing the solubility of caffeine in water .

- Self-Aggregation Promotion Volumetric and viscosimetric measurements indicate that sodium salicylate promotes the self-aggregation of caffeine in water . After self-aggregation, the hydration number of caffeine significantly increases .

Impact on Taste Quality

- Bitterness Reduction Sodium salicylate reduces the bitter taste of caffeine in aqueous solutions . The apparent specific volume at infinite dilution is a parameter of taste quality .

Hydration and Interactions

- Hydration Number In a 0.1 mol∙kg−1 sodium salicylate aqueous solution, the hydration number of caffeine is lower compared to pure water .

- Caffeine-Salicylate Interactions The increase in caffeine solubility in the presence of salicylates is attributed to interactions with caffeine molecules rather than the structure-making properties of the salicylate anion . The formation of complexes with the salicylate anion through π–π interactions may lead to better solubility of caffeine monomers .

Pharmaceutical Applications

Combination Formulations

- Caffeine in combination with sodium salicylate is found in drugs and preparations like Algopirin (for acute low back pain), Acetaminophen (for temporary relief of pain), and Excedrin (for migraine headaches) .

- It is also present in Ephedrine-Caffeine-Acetylsalicylate stacks used for weight loss .

- ORAL-PRO™ Sodium Salicylate Concentrate 60% w/v with Caffeine is used in drinking water for poultry and swine to reduce pain, fever, and inflammation .

Toxicology

- Lethal doses A study of fatal caffeine intoxication cases reported caffeine concentrations of 99.6 µg/mL and 169.1 µg/mL in cardiac blood and stomach contents, respectively, in one case, and 79.6 µg/mL and 876 µg/mL, respectively, in another case .

Other Applications

Análisis De Reacciones Químicas

Solubility Enhancement via Molecular Interactions

Sodium salicylate significantly increases caffeine’s solubility in water through molecular interactions rather than direct chemical reactions. Key findings include:

Table 1: Caffeine Solubility in Water vs. Sodium Salicylate Solution

| Temperature (K) | Solubility in Water (g/1000 g H₂O) | Solubility in 0.1 mol·kg⁻¹ SS (g/1000 g H₂O) |

|---|---|---|

| 293.15 | 16.33 | 43.83 |

| 298.15 | 20.71 | 49.26 |

| 303.15 | 25.29 | 55.73 |

| 308.15 | 34.83 | 68.62 |

| 313.15 | 43.90 | 89.22 |

This increase is attributed to sodium salicylate disrupting caffeine’s self-aggregation by forming π–π stacking complexes with caffeine’s aromatic rings. Molecular dynamics simulations suggest that salicylate ions initially bind to caffeine via parallel stacking but later reorient to allow hydration, freeing caffeine monomers and enhancing solubility .

Thermodynamic Analysis of Dissolution

The dissolution process of caffeine in sodium salicylate solutions is endothermic and entropy-driven. Thermodynamic parameters derived from solubility data are:

Table 2: Thermodynamic Parameters for Caffeine Dissolution

| Parameter | Caffeine in Water | Caffeine in 0.1 mol·kg⁻¹ SS |

|---|---|---|

| Δₛₒₗ*G° (kJ·mol⁻¹) | 13.30 | 13.28 |

| Δₛₒₗ*H° (kJ·mol⁻¹) | 0.41 | 0.13 |

| Δₛₒₗ*S° (J·K⁻¹·mol⁻¹) | -0.0425 | -0.0434 |

Self-Aggregation and Hydration Mechanisms

Volumetric and viscosimetric studies reveal that sodium salicylate promotes caffeine self-aggregation while paradoxically increasing solubility:

-

Hydration Number Increase : The hydration number of caffeine rises from 5.8 in pure water to 7.2 in sodium salicylate solutions, indicating stronger water-caffeine interactions .

-

Viscosity Trends : Reduced viscosity in sodium salicylate solutions (compared to pure water) suggests weakened caffeine-caffeine interactions, favoring monomer hydration over aggregation .

This apparent contradiction is resolved by molecular simulations: salicylate ions form transient complexes with caffeine, which dissociate upon hydration, releasing caffeine monomers into the solution .

Liquid-Liquid Extraction Behavior

Caffeine sodium salicylate can be separated via liquid-liquid extraction with chloroform. Caffeine preferentially dissolves in chloroform, while sodium salicylate remains in the aqueous phase. This non-reactive separation process highlights the compound’s stability under mild conditions .

Propiedades

Número CAS |

8002-85-5 |

|---|---|

Fórmula molecular |

C15H15N4NaO5 |

Peso molecular |

354.29 g/mol |

Nombre IUPAC |

sodium;2-hydroxybenzoate;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2.C7H6O3.Na/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6-4-2-1-3-5(6)7(9)10;/h4H,1-3H3;1-4,8H,(H,9,10);/q;;+1/p-1 |

Clave InChI |

MJZVAJZDKMFTBN-UHFFFAOYSA-M |

SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |

SMILES canónico |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |

Key on ui other cas no. |

8002-85-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.